

comparative receptor binding affinity of deudomperidone and related compounds

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Compound of Interest

Compound Name: Deudomperidone

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Deudomperidone: A Comparative Analysis of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of **deudomperidone** (CIN-102) and related compounds, including its parent drug, domperidone, and other prokinetic agents such as metoclopramide and itopride. **Deudomperidone**, a deuterated form of domperidone, is currently under development for the treatment of gastroparesis.[1][2][3] It is a peripherally selective antagonist of the dopamine D2 and D3 receptors.[1][4][5] The deuteration of domperidone is designed to alter its pharmacokinetic profile, resulting in a lower peak plasma concentration (C_{max}) and a longer half-life.[4][6][7] This modification is intended to provide similar or improved therapeutic effects with a reduced risk of cardiac side effects, specifically QT prolongation, which has been a concern with domperidone.[6][7]

Comparative Receptor Binding Affinity

The primary mechanism of action for **deudomperidone**, domperidone, and other related prokinetic agents is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone and the gastrointestinal tract.[1][4] Blockade of these receptors leads to antiemetic and gastroprokinetic effects. While **deudomperidone** and domperidone are selective for D2 and D3 receptors, other compounds like metoclopramide also exhibit affinity for serotonin receptors.[1]

Quantitative data on the receptor binding affinity of **deudomperidone** is not yet publicly available from its manufacturer, CinDome Pharma. However, the available data for domperidone and related compounds are summarized in the table below. The binding affinity is typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}), where a lower value indicates a higher affinity.

Compound	Receptor	Binding Affinity (K_i) [nM]	Species
Deudomperidone	Dopamine D2	Not Publicly Available	-
Dopamine D3	Not Publicly Available	-	
Domperidone	Dopamine D2	0.3 - 1.4	Human
Dopamine D3	0.8	Human	
Metoclopramide	Dopamine D2	25 - 83	Human
5-HT3	110	Human	
5-HT4 (agonist)	160	Human	
Itopride	Dopamine D2	30 - 100	Human

Note: The K_i values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug development. A commonly employed method is the radioligand binding assay. The following is a generalized protocol for this assay.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the in vitro binding affinity (K_i) of a test compound for the dopamine D2 receptor.

Materials:

- Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
- Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [^3H]-Spiperone or [^3H]-Raclopride.
- Test Compounds: **Deudomperidone**, domperidone, or other compounds of interest at various concentrations.
- Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl_2 , 1 mM EDTA, pH 7.4).
- Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 μM haloperidol or sulpiride) to determine non-specific binding.
- Filtration Apparatus: A cell harvester to separate bound and free radioligand by rapid filtration through glass fiber filters.
- Scintillation Counter: To measure the radioactivity retained on the filters.

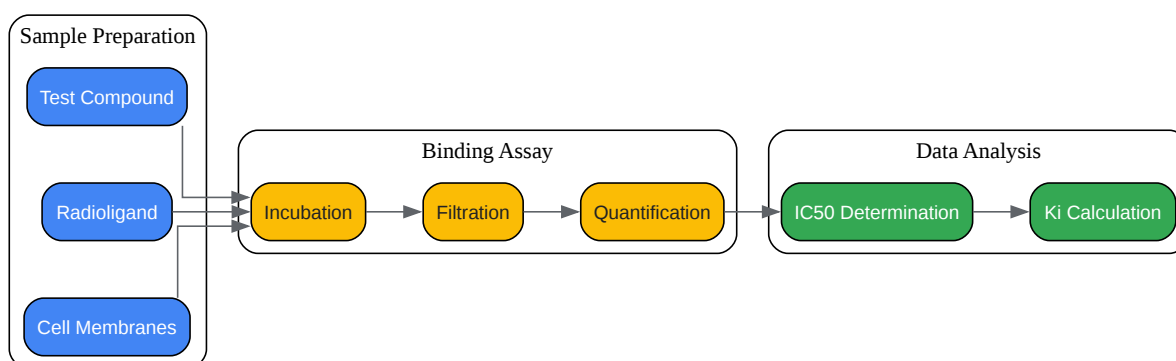
Procedure:

- Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
- Equilibrium: The incubation is carried out for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

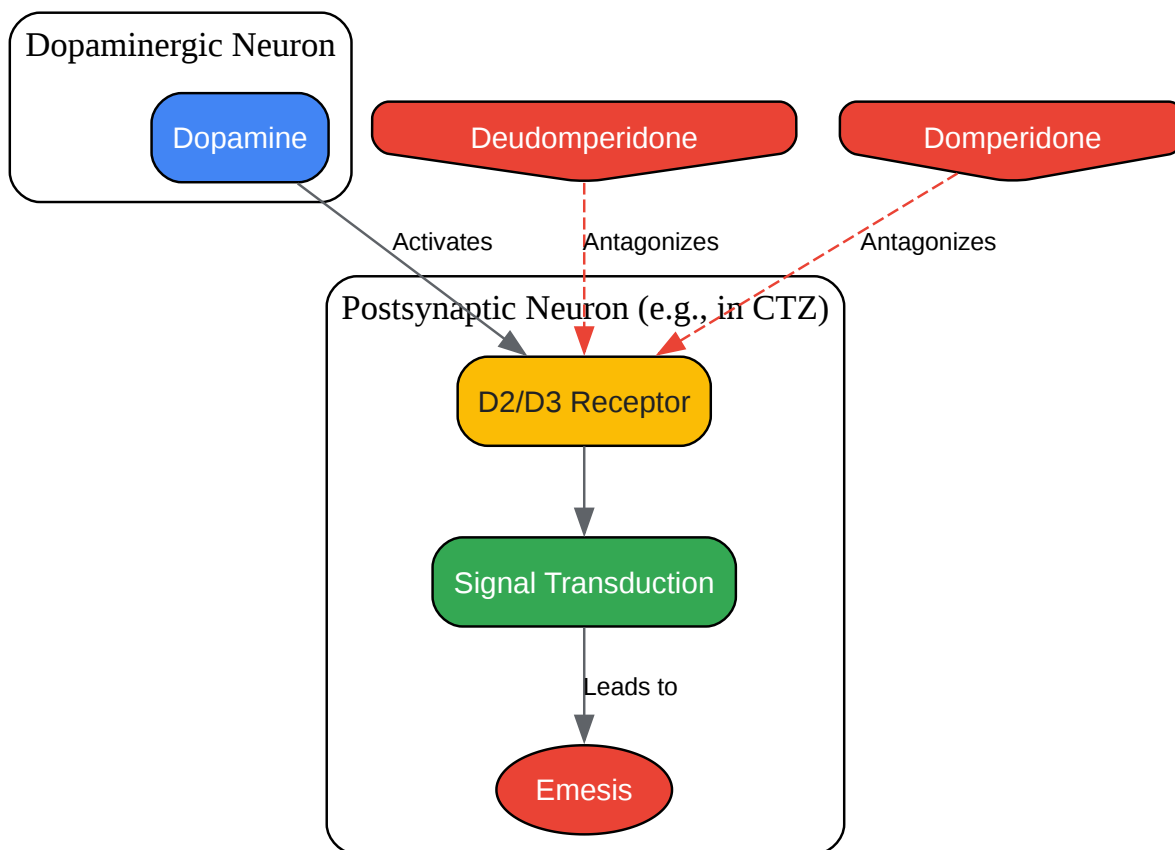
Visualizing Methodologies and Relationships

To better understand the experimental workflow and the comparative nature of these compounds, the following diagrams are provided.



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Radioligand Binding Assay Workflow



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Dopamine D2/D3 Receptor Antagonism

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